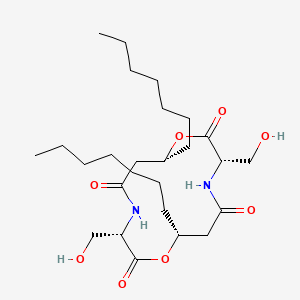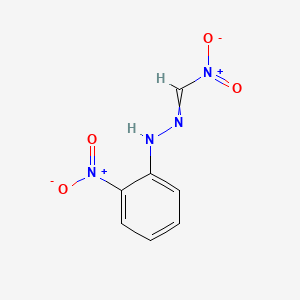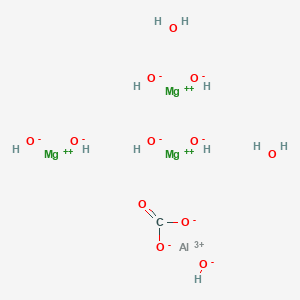
氢氧化铝
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Almagate 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 由于其缓冲能力和酸中和特性,它被用作各种化学反应的试剂.
生物学: 研究了它对胃酸的影响及其在治疗胃肠道疾病中的潜在用途.
医学: 通常用作抗酸剂,以缓解胃灼热、胃炎和溃疡.
工业: 用于生产抗酸剂配方和其他医药产品.
作用机制
Almagate 通过直接中和胃酸发挥作用。 它与胃中的盐酸 (HCl) 反应,形成水和金属氯化物,有效地降低酸度. 这种作用有助于减轻胃灼热、胃炎和溃疡等疾病引起的疼痛。 此外,Almagate 增加了碳酸氢根离子和前列腺素,从而赋予细胞保护作用 .
生化分析
Biochemical Properties
Almagate plays a significant role in biochemical reactions by neutralizing gastric acid. It interacts with hydrochloric acid in the stomach to form water and salts, thereby reducing acidity. Almagate also inhibits the activity of pepsin, an enzyme that breaks down proteins in the stomach, by increasing the pH to levels where pepsin is less active . Additionally, Almagate has been shown to adsorb bile acids, which can contribute to its therapeutic effects in conditions like gastroesophageal reflux disease .
Cellular Effects
Almagate influences various cellular processes by altering the pH environment within the stomach. This change in pH can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the neutralization of gastric acid by Almagate can lead to reduced activation of acid-sensitive signaling pathways, which may help in alleviating symptoms of acid-related disorders . Furthermore, the inhibition of pepsin activity by Almagate can protect the gastric mucosa from proteolytic damage .
Molecular Mechanism
At the molecular level, Almagate exerts its effects through several mechanisms. It neutralizes hydrochloric acid by forming water and salts, which increases the pH of the stomach contents. This higher pH environment inhibits the activity of pepsin, reducing its ability to break down proteins . Almagate also binds to bile acids, preventing their reabsorption and reducing their irritating effects on the gastric mucosa . These interactions contribute to the overall therapeutic effects of Almagate in treating acid-related disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Almagate have been observed to change over time. Almagate is stable under normal storage conditions, but its acid-neutralizing capacity can decrease if exposed to moisture. In vitro studies have shown that Almagate can maintain a pH of 4 for an extended period, indicating its prolonged buffering capacity . Long-term studies in vivo have demonstrated that Almagate can effectively reduce gastric acidity and protect the gastric mucosa over extended periods .
Dosage Effects in Animal Models
The effects of Almagate vary with different dosages in animal models. At therapeutic doses, Almagate effectively neutralizes gastric acid and inhibits pepsin activity without causing significant adverse effects . At higher doses, Almagate can lead to alkalosis, a condition characterized by an excessively high pH in the body. This highlights the importance of using appropriate dosages to achieve the desired therapeutic effects while minimizing the risk of adverse effects .
Metabolic Pathways
Almagate is involved in metabolic pathways related to acid-base balance and bile acid metabolism. It interacts with hydrochloric acid to form water and salts, which are then excreted from the body. Almagate also binds to bile acids, preventing their reabsorption and promoting their excretion . These interactions help to reduce gastric acidity and protect the gastric mucosa from bile acid-induced damage.
Transport and Distribution
Within cells and tissues, Almagate is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Almagate’s localization in the stomach allows it to effectively neutralize gastric acid and inhibit pepsin activity . Its distribution within the gastrointestinal tract ensures that it exerts its therapeutic effects where they are needed most.
Subcellular Localization
Almagate’s subcellular localization is primarily within the gastric lumen, where it interacts with gastric acid and pepsin. It does not undergo significant absorption into the bloodstream, which minimizes systemic effects and potential toxicity . This localized action allows Almagate to effectively neutralize gastric acid and protect the gastric mucosa without affecting other tissues or organs.
准备方法
合成路线和反应条件: Almagate 可通过在纯水中使氢氧化铝和氢氧化镁与碳酸氢钠反应来合成。反应混合物加热至 95-100°C 并剧烈搅拌 6-8 小时。 冷却至室温后,将混合物过滤,用纯水洗涤,并干燥以获得 Almagate .
工业生产方法: 在工业环境中,Almagate 通过将六水合氯化铝和六水合氯化镁溶解在水中以形成混合盐溶液来生产。然后将碳酸钠逐滴添加到加热的溶液中,从而形成 Almagate。 产物经过过滤、洗涤和干燥,以获得高产率 .
化学反应分析
反应类型: Almagate 主要与胃酸(盐酸)发生中和反应,形成水和中性盐 . 它还在 pH 值 3-5 的范围内表现出缓冲能力,使其在更长时间内有效 .
常见试剂和条件:
主要形成的产物:
- 水
- 金属氯化物(例如,氯化铝、氯化镁)
相似化合物的比较
Almagate 通常与其他抗酸剂化合物如氢氧化铝、氢氧化镁和马格铝进行比较:
类似化合物:
- 氢氧化铝
- 氢氧化镁
- 马格铝
属性
CAS 编号 |
66827-12-1 |
|---|---|
分子式 |
CH3AlMgO5-3 |
分子量 |
146.32 g/mol |
IUPAC 名称 |
aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate |
InChI |
InChI=1S/CH2O3.Al.Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/p-3 |
InChI 键 |
NSGJDSJCJMRMEA-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] |
规范 SMILES |
C(=O)([O-])[O-].O.[OH-].[Mg].[Al] |
Key on ui other cas no. |
66827-12-1 |
同义词 |
almagate Almax aluminum-magnesium hydroxide carbonate aluminum-magnesium hydroxycarbonate Deprece Obetine TISACID |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


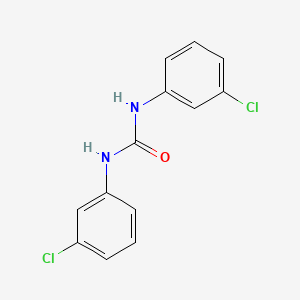


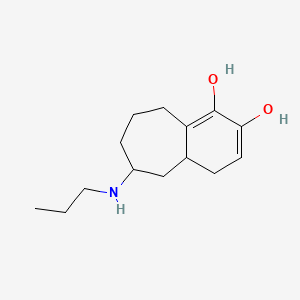
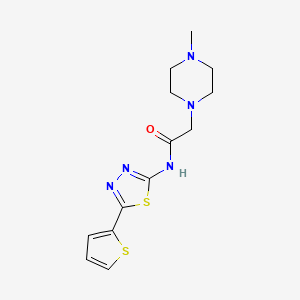
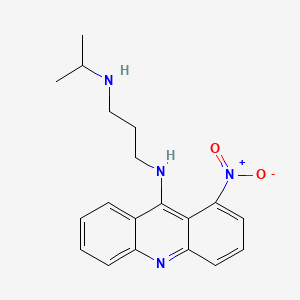
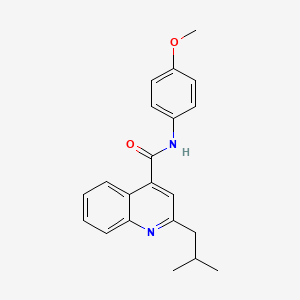
![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)
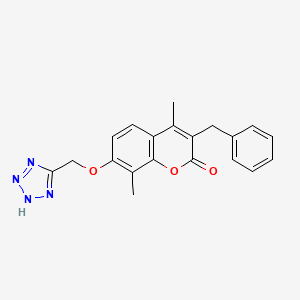
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide](/img/structure/B1202501.png)

